Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
Tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with tert-butyl acetoacetate, followed by treatment with sodium methoxide in methanol . This process yields the desired spirocyclic structure through a series of condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a copper catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butoxy derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds share a similar spirocyclic structure and are used in medicinal chemistry for their bioactive properties.
tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: Another compound with a similar tert-butyl group and spirocyclic structure.
Properties
IUPAC Name |
tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-16(2,3)21-15(20)18-9-8-17(11-18)10-12-6-4-5-7-13(12)14(17)19/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUQVPNJTFRKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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